molecular formula C11H16O B045728 1-Phenyl-2-pentanol CAS No. 705-73-7

1-Phenyl-2-pentanol

Cat. No. B045728
CAS RN: 705-73-7
M. Wt: 164.24 g/mol
InChI Key: FCURFTSXOIATDW-UHFFFAOYSA-N
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Description

1-Phenyl-2-pentanol is a compound belonging to the fragrance structural group Aryl Alkyl Alcohols (AAA), characterized by its tertiary alcohol group and its structural diversity. The AAAs include various alkyl alcohols bonded to an aryl group, which could be a substituted or unsubstituted benzene ring. These compounds are primarily used in fragrance materials due to their aromatic properties (Scognamiglio et al., 2012).

Synthesis Analysis

The synthesis of compounds similar to 1-Phenyl-2-pentanol, like 1-Phenyl-2,4-pentanedione, involves arylated reactions with diaryliodonium chloride. This process demonstrates the capability to introduce phenyl groups into pentanedione derivatives, suggesting a potential method for synthesizing 1-Phenyl-2-pentanol (Song-Hong Wei, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Phenyl-2-pentanol, such as anti-2,4-bis(X-phenyl)pentane-2,4-diols, reveals the presence of dihedral angles between benzene rings and the stabilization through intra- and intermolecular hydrogen bonding. These structural characteristics can be essential in understanding the molecular configuration of 1-Phenyl-2-pentanol (Jiao et al., 2012).

Chemical Reactions and Properties

Pentacoordinate 1,2-oxastibetanes, which could be structurally related to 1-Phenyl-2-pentanol, undergo various reactions including cycloadducts with carbonyl compounds. The study of these reactions provides insights into the potential reactivity and chemical behavior of 1-Phenyl-2-pentanol (Uchiyama et al., 2006).

Physical Properties Analysis

The physical properties of 1-Phenyl-2-pentanol can be inferred from related compounds such as poly(1-methyl-1-phenyl-1-silapentane), which has been characterized by NMR, GPC, TGA, and elemental analysis. These methods can provide valuable information on the physical characteristics of 1-Phenyl-2-pentanol (Liao & Weber, 1991).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-2-pentanol can be understood by studying the synthesis and properties of related compounds like aminomethyloxy derivatives of (1-Propylsulfanyl)pentane. These compounds exhibit antimicrobial properties when used as additives, suggesting potential chemical functionalities of 1-Phenyl-2-pentanol (Dzhafarov et al., 2010).

Scientific Research Applications

  • Polymer Actuators : Adding 1-pentanol as a co-surfactant during polymerization can increase the reversible linear strain in polypyrrole films, which is beneficial for polymer actuators (Bay, West, & Skaarup, 2002).

  • Medical Research : 1-phenyl-1-hydroxy-N-pentane has been found to increase secretin release and pancreatic bicarbonate output in dogs and humans, without affecting protein output or gastrin concentration (Chey et al., 1983).

  • Biofuels : 1-pentanol can be used as a fractional replacement for diesel fuel, leading to reduced nitrogen oxides, carbon dioxide, and smoke emissions while increasing fuel consumption. This has implications for developing more environmentally friendly fuel alternatives (Yeşilyurt, Doğan, & Erol, 2020).

  • Plant Immunity : Gaseous 3-pentanol triggers plant immunity against a bacterial pathogen in Arabidopsis by priming salicylic acid and jasmonic acid signaling pathways, which is significant in agricultural science and plant pathology (Song, Choi, & Ryu, 2015).

  • Fungicidal Activities : Anti-2,4-bis(X-phenyl)pentane-2,4-diols show potential antifungal activity against various fungal species. Their crystal structures stabilize intra- and intermolecular hydrogen bonding, which could be relevant in pharmaceutical development (Jiao, Cao, & Zhao, 2012).

  • Fragrance Industry : 1-phenyl-3-methyl-3-pentanol is a safe fragrance ingredient with minimal toxicity and skin sensitization potential, although it may cause eye irritation and genotoxicity. This is important for consumer safety in the fragrance industry (Scognamiglio, Jones, Letizia, & Api, 2012).

  • Combustion Research : Studies on 1-pentanol combustion in engines have shown promising characteristics for reducing emissions and improving engine performance, which is significant for automotive engineering and environmental science (Togbé et al., 2011).

  • Biotechnological Production : Metabolic engineering has developed microbial strains for producing pentanol isomers, promising major breakthroughs in production efficiency for biofuels and other applications (Cann & Liao, 2009).

Safety And Hazards

1-Phenyl-2-pentanol is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin and eyes should be avoided, and inhalation of vapor or mist should be prevented .

properties

IUPAC Name

1-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCURFTSXOIATDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052451
Record name DL-1-Phenylpentan-2-ol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a mild, green, sweet odour
Record name alpha-Propylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

247.00 °C. @ 760.00 mm Hg
Record name 1-Phenyl-2-pentanol
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URL http://www.hmdb.ca/metabolites/HMDB0031625
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Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1-Phenyl-2-pentanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name alpha-Propylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.957-0.964
Record name alpha-Propylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Phenyl-2-pentanol

CAS RN

705-73-7
Record name α-Propylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705-73-7
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Record name 1-Phenyl-2-pentanol
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Record name Benzeneethanol, .alpha.-propyl-
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Record name DL-1-Phenylpentan-2-ol
Source EPA DSSTox
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Record name DL-1-phenylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.808
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Record name 1-PHENYL-2-PENTANOL
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Record name 1-Phenyl-2-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
P Wisitpongpun, N Suphrom, P Potup… - Pharmaceuticals, 2020 - mdpi.com
… was less than both 1-phenyl-2-pentanol and 7-octenoic acid. … acid, oleamide, and 1-phenyl-2-pentanol for 24 h, whereas … Oleamide and 1-phenyl-2-pentanol significantly increased …
Number of citations: 16 www.mdpi.com
A Musidlowska-Persson, UT Bornscheuer - Journal of Molecular Catalysis B …, 2002 - Elsevier
The γ-isoenzyme of pig liver esterase (rPLE) was produced recombinantly by expression in Pichia pastoris. A comparison of rPLE with commercial preparations of crude PLE revealed …
Number of citations: 17 www.sciencedirect.com
S Roda, H Terholsen, JRH Meyer… - The Journal of …, 2023 - ACS Publications
… Five hundred microliters of acetic anhydride and 100 μL rac-1-phenyl-2-pentanol were added in a 1.5 mL tube. The reaction was started by adding 10 μL pyridine to the mixture. The …
Number of citations: 1 pubs.acs.org
F Torrens - Molecules, 2003 - mdpi.com
… 5-phenyl-1-pentanol (primary alcohol) to 1-phenyl-1-pentanol (secondary alcohol with both –phenyl and –OH groups in terminal position) and decreases 8% to 1-phenyl-2-pentanol (…
Number of citations: 20 www.mdpi.com
BE Kim, KP Lee, KS Park, SH Lee… - Journal of High …, 1997 - Wiley Online Library
Three new β‐cyclodextrin derivatives, heptakis(6‐O‐isopropyldi‐methylsilyl‐2,3‐di‐O‐ethyl)‐β‐cyclodextrin, heptakis(6‐O‐thexyldi‐methylsilyl‐2,3‐di‐O‐ethyl)‐β‐cyclodextrin, and …
Number of citations: 7 onlinelibrary.wiley.com
DW Armstrong, YI Han, SM Han - Analytica chimica acta, 1988 - Elsevier
Racemic compounds containing two or more ring moieties are thought to be of optimal size for complexation and resolution on β-cyclodextrin (β-CD) bonded-phase liquid …
Number of citations: 62 www.sciencedirect.com
F Torrens - Molecules, 2004 - mdpi.com
Valence topological charge-transfer (CT) indices are applied to the calculation of dipole moments. The algebraic and vector semisum CT indices are defined. The combination of CT …
Number of citations: 11 www.mdpi.com
BE Kim, KP Lee, KS Park, SH Lee, JH Park - Chromatographia, 1997 - Springer
… Separation of enantiomers of -pinene (A), sec-phenethyl alcohol (B), 1-phenyl-2-propanol (C) and 1-phenyl2-pentanol (D) on IPDM-I3-CD in OV-1701. Oven temperature: 80 (held for 5 …
Number of citations: 10 link.springer.com
DE Maynard, O Gurny, RG Pitcher, RW Kierstead - Experientia, 1971 - Springer
… The model compound 1-phenyl-2-pentanol acetate (V) showed a methine shift at 6 5.07. However, 1-phenyl-3-pentanol acetate (VI) showed a methine shift at ~ 4.87 (quintet, J = 6Hz), …
Number of citations: 24 link.springer.com
OF Bsharat - 2016 - search.proquest.com
The asymmetric reduction of selected phenyl-ring-containing ketones by various mutants of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) was studied …
Number of citations: 0 search.proquest.com

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